molecular formula C14H18O3 B11768313 3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one

3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one

Cat. No.: B11768313
M. Wt: 234.29 g/mol
InChI Key: YYPOCKADPFTQAN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is a ketone derivative featuring a 1,3-dioxolane ring at the α-position of the propanone backbone and a 4-ethylphenyl substituent at the carbonyl group. The dioxolane moiety acts as a cyclic ketal, enhancing the compound’s stability under basic conditions while remaining susceptible to hydrolysis in acidic environments. This compound is likely synthesized via ketalization of a diketone precursor or through α-position coupling reactions, as demonstrated in analogous systems .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one

InChI

InChI=1S/C14H18O3/c1-2-11-3-5-12(6-4-11)13(15)7-8-14-16-9-10-17-14/h3-6,14H,2,7-10H2,1H3

InChI Key

YYPOCKADPFTQAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC2OCCO2

Origin of Product

United States

Biological Activity

3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is an organic compound characterized by its unique structure, which includes a 1,3-dioxane ring and a propiophenone backbone . Its molecular formula is C13H16O3C_{13}H_{16}O_3 with a molecular weight of approximately 248.32 g/mol . This compound has garnered interest due to its potential applications in various fields, particularly in organic synthesis and nanotechnology.

Synthesis

The synthesis of this compound typically involves the formation of the 1,3-dioxane ring through reactions between carbonyl compounds and diols. A common method includes the use of continuous flow reactors to optimize reaction conditions and improve yield while employing efficient catalysts and solvent systems.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their interactions with various biological targets. Research indicates that dioxolanes can exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown excellent antifungal activity against Candida albicans and significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Comparative Biological Activity

A comparative analysis of several structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure FeaturesAntibacterial ActivityAntifungal Activity
PropiophenoneSimple aromatic ketoneModerateNone
4'-EthylacetophenoneSimilar aromatic systemModerateNone
3-(1,3-Dioxolan-2-YL)-4'-methylpropiophenoneContains dioxolaneHighModerate
3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-oneUnique dioxane ringPotentially highPotentially high

This table illustrates how the presence of the dioxane ring in 3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-one may enhance its reactivity and solubility characteristics, potentially leading to greater biological activity compared to simpler structures.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of new 1,3-dioxolanes. For example, a series of new chiral and racemic 1,3-dioxolanes were synthesized and screened for antibacterial and antifungal activities. The results indicated that most compounds exhibited significant activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . Such findings suggest that derivatives of dioxolanes could serve as promising candidates for developing new antimicrobial agents.

Scientific Research Applications

Synthetic Applications

Organic Synthesis : 3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing more complex molecules. The synthesis typically involves the formation of the dioxane ring through reactions between carbonyl compounds and diols, often employing efficient catalysts and solvent systems to optimize yields.

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
PropiophenoneSimple aromatic ketoneCommonly used as a precursor in pharmaceuticals
1-(4-Ethylphenyl)ethan-1-oneLacks dioxane ringSimpler structure; fewer synthetic routes
4'-EthylacetophenoneSimilar aromatic systemOften used in fragrance applications
3-(1,3-Dioxolan-2-YL)-4'-methylpropiophenoneContains dioxolane instead of dioxaneMay exhibit different solubility properties

The presence of the dioxane ring in 3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-one distinguishes it from these similar compounds by potentially enhancing its reactivity and solubility characteristics.

Comparison with Similar Compounds

Substituent Variations at the α-Position

  • 1-(4-Ethylphenyl)-2-(methylamino)propan-1-one (): Replacing the dioxolane with a methylamino group introduces basicity and hydrogen-bonding capacity.
  • 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (): The oxiranyl (epoxide) group introduces ring strain and reactivity, making this compound more prone to nucleophilic attack than the dioxolane analogue. The dimethyl substituents enhance steric hindrance, reducing conformational flexibility.

Key Data:

Compound α-Substituent Boiling Point (°C) Stability Profile
3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one Dioxolane ~250–260 (est.) Acid-labile, base-stable
1-(4-Ethylphenyl)-2-(methylamino)propan-1-one Methylamino N/A Base-sensitive
1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone Oxiranyl N/A Highly reactive

Aromatic Group Modifications

  • (E)-3-(4-Decyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): The conjugated enone system and decyloxy chain increase hydrophobicity and UV absorption. The hydroxyl group enables antioxidant activity, absent in the non-phenolic target compound.

Reactivity Comparison:

Compound Aromatic Group Key Reactivity
This compound 4-Ethylphenyl Electrophilic aromatic substitution
(E)-3-(4-Decyloxyphenyl)-...prop-2-en-1-one 4-Decyloxyphenyl Radical scavenging (phenolic OH)

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